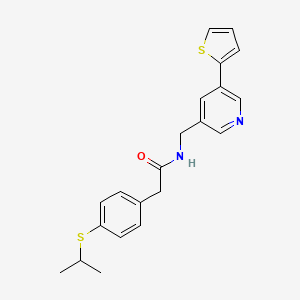

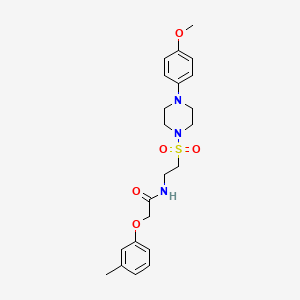

![molecular formula C24H16ClN3 B2628213 7-[1,1'-Biphenyl]-4-yl-3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine CAS No. 685109-53-9](/img/structure/B2628213.png)

7-[1,1'-Biphenyl]-4-yl-3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-[1,1’-Biphenyl]-4-yl-3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine” is a compound that belongs to the pyrazolo[1,5-a]pyrimidines class . Pyrazolo[1,5-a]pyrimidines are known to have a broad spectrum of biological activities, especially anticancer activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a one-step process from saturated ketones and 3-aminopyrazoles. This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by the presence of a pyrazolo[1,5-a]pyrimidine scaffold . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are characterized by the formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines are characterized by their tunable photophysical properties . The properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Aplicaciones Científicas De Investigación

- Research Findings :

- Research Insights :

- Observations :

- Findings :

Cancer Treatment (CDK2 Inhibition)

Anti-Inflammatory and Antiviral Properties

Cascade Synthesis of Pyrimidine Derivatives

Fluorescent Probes and Photobleaching Performance

Molecular Docking and ADMET Studies

Structure-Activity Relationship (SAR) Exploration

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of the compound 7-[1,1’-Biphenyl]-4-yl-3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .

Mode of Action

7-[1,1’-Biphenyl]-4-yl-3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the active site of CDK2, forming essential hydrogen bonds with Leu83 . This interaction results in a significant alteration in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 by 7-[1,1’-Biphenyl]-4-yl-3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell cycle arrest, affecting the downstream processes of cell proliferation .

Pharmacokinetics

The pharmacokinetic properties of 7-[1,1’-Biphenyl]-4-yl-3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine are suitable, as suggested by in silico ADMET studies . These studies help predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which are crucial for understanding its bioavailability .

Result of Action

The result of the action of 7-[1,1’-Biphenyl]-4-yl-3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine is the significant inhibition of cell growth . This is evidenced by the compound’s cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . Furthermore, the compound induces apoptosis within HCT cells .

Propiedades

IUPAC Name |

3-(3-chlorophenyl)-7-(4-phenylphenyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClN3/c25-21-8-4-7-20(15-21)22-16-27-28-23(13-14-26-24(22)28)19-11-9-18(10-12-19)17-5-2-1-3-6-17/h1-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJUDBPBSZLYIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=NC4=C(C=NN34)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2628135.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2628139.png)

![N-(3-cyanophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2628141.png)

![4{[1-(Aminocarbonyl)propyl]amino}-4-oxobutanoic acid](/img/structure/B2628143.png)

![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B2628146.png)

![3-(2-ethoxyethyl)-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2628150.png)

![N-(3,5-dimethylphenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2628153.png)